molecular formula C14H11NO B6370890 5-(4-Cyanophenyl)-2-methylphenol CAS No. 1261947-88-9

5-(4-Cyanophenyl)-2-methylphenol

Cat. No.: B6370890
CAS No.: 1261947-88-9
M. Wt: 209.24 g/mol
InChI Key: OHIDXRWLVNCXEL-UHFFFAOYSA-N
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Description

5-(4-Cyanophenyl)-2-methylphenol is a phenolic compound featuring a methyl group at the 2-position and a 4-cyanophenyl substituent at the 5-position of the benzene ring.

Properties

IUPAC Name

4-(3-hydroxy-4-methylphenyl)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11NO/c1-10-2-5-13(8-14(10)16)12-6-3-11(9-15)4-7-12/h2-8,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHIDXRWLVNCXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)C#N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60683696
Record name 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261947-88-9
Record name 3'-Hydroxy-4'-methyl[1,1'-biphenyl]-4-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60683696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Cyanophenyl)-2-methylphenol typically involves the reaction of 4-cyanophenylboronic acid with 2-methylphenol under Suzuki coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like toluene or ethanol. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

5-(4-Cyanophenyl)-2-methylphenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The cyanophenyl group can be reduced to an amine.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can reduce the cyanophenyl group.

    Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Quinones and related compounds.

    Reduction: Aminophenyl derivatives.

    Substitution: Halogenated phenols and other substituted phenolic compounds.

Scientific Research Applications

5-(4-Cyanophenyl)-2-methylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 5-(4-Cyanophenyl)-2-methylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds and participate in various biochemical interactions, while the cyanophenyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate biological pathways and result in therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

5-(4-Chloro-2-methoxyphenyl)-2-cyanophenol (CAS 18802-67-0)
  • Molecular Formula: C₁₄H₁₀ClNO₂
  • Substituents : Chlorine at 4-position, methoxy at 2-position, and nitrile at the biphenyl system.
  • Key Differences: Replaces the methyl group in 5-(4-cyanophenyl)-2-methylphenol with a methoxy group and introduces chlorine instead of nitrile.
Hydroxyacetophenone Derivatives ()
  • Examples: [5-Chloro-2-hydroxy-3-(hydroxymethyl)phenyl]ethanone (CAS 50317-52-7): Features chloro, hydroxyl, and hydroxymethyl groups. 1-(2-Chloro-4-hydroxy-3-methoxyphenyl)ethanone (CAS 151340-06-6): Chloro, hydroxyl, and methoxy substituents.
  • Key Differences: These compounds lack the nitrile group but include acetyl or hydroxymethyl groups. The presence of a ketone (acetyl) group reduces acidity compared to phenol derivatives, while chloro substituents may enhance lipophilicity .

Functional Group Comparisons

5-(4-Cyanophenyl)picolinic Acid ()
  • Molecular Formula : C₁₃H₈N₂O₂
  • Structure : Combines a nitrile-substituted phenyl group with a pyridinecarboxylic acid moiety.
  • This makes it more suitable for coordination chemistry or pharmaceutical applications .
5-(4-Cyanophenyl)-2-fluorobenzoic Acid (CAS 1261977-82-5)
  • Molecular Formula: C₁₄H₈FNO₂
  • Structure : Fluorine at the 2-position and a carboxylic acid group.
  • The carboxylic acid group offers distinct reactivity, such as esterification or amidation pathways, compared to phenol derivatives .

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